2-(4-Methoxyphenyl)imino-1,2-diphenylethanone
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Overview
Description
2-(4-Methoxyphenyl)imino-1,2-diphenylethanone is an organic compound with the molecular formula C21H17NO2 It is known for its unique structure, which includes a methoxyphenyl group, an imino group, and a diphenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)imino-1,2-diphenylethanone typically involves the reaction of 4-methoxyaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)imino-1,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2-(4-Methoxyphenyl)imino-1,2-diphenylethanone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)imino-1,2-diphenylethanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. The compound can also undergo redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyanilino)methylphenol
- 2-(Anilinomethyl)phenol
- 2-(4-Chlorophenyl)aminomethyl-6-methoxyphenol
Uniqueness
Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
4198-96-3 |
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Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)imino-1,2-diphenylethanone |
InChI |
InChI=1S/C21H17NO2/c1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23)17-10-6-3-7-11-17/h2-15H,1H3 |
InChI Key |
OHRCBJAJVJDGHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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